N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-8-9-12(2)14(10-11)16-19-20-17(22-16)18-15(21)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTQCWUGCDFCNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,5-dimethylphenylhydrazine with cyclohexanecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or alkoxides replace the existing substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazoles.
Scientific Research Applications
Anticancer Activity
One of the prominent applications of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is in the development of anticancer agents. Research indicates that compounds containing the oxadiazole moiety exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of oxadiazoles showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism typically involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways. For instance, a derivative containing an oxadiazole ring was found to be effective against Staphylococcus aureus and Escherichia coli, showcasing potential for development into new antibiotics .
Photophysical Properties
This compound exhibits interesting photophysical properties that make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to emit light upon excitation has been exploited in the development of efficient light-emitting materials. Research has indicated that modifications to the oxadiazole group can enhance luminescence and stability under operational conditions .
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against human breast cancer cell lines. The most potent derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of this compound against common pathogens responsible for hospital-acquired infections. The results showed that specific derivatives had minimal inhibitory concentrations comparable to existing antibiotics, suggesting their potential use as alternative treatments in clinical settings .
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit tubulin polymerization, thereby disrupting the microtubule network essential for cell division . This leads to cell cycle arrest and apoptosis in cancer cells. The oxadiazole ring is crucial for its binding affinity and specificity towards tubulin.
Comparison with Similar Compounds
A. Propanamide-Linked Oxadiazole Derivatives ()
Compounds such as 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) share the 2,5-dimethylphenyl group but differ in functionalization:
- Key Differences: Backbone: A sulfanyl-propanamide linker replaces the cyclohexanecarboxamide group. Molecular Weight: 389 g/mol (vs. ~350–400 g/mol estimated for the target compound). Melting Point: 134–178°C, suggesting higher crystallinity compared to the target compound, which may exist as an oil (based on analogs in ) .
B. Benzaldehyde Derivatives ()
Compounds like 4–{[Benzyl(methyl)amino][5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5h) are structurally closer:
- Key Similarities :
- Oxadiazole Core : Shared 1,3,4-oxadiazole scaffold with 2,5-dimethylphenyl substitution.
- Lipophilicity : Both compounds feature aromatic and aliphatic groups (benzyl/cyclohexane) to modulate solubility.
- Key Differences: Functional Groups: 5h has a benzaldehyde moiety and benzyl(methyl)amino group, while the target compound uses a cyclohexanecarboxamide. Physical State: 5h is a yellow oil (82–86% yield), whereas the target compound’s state is undefined but likely similar .
C. Thiosemicarbazide Derivatives ()
Compounds such as 1-(pyridine-4′-carbonyl)-4-arylthiosemicarbazides demonstrate how oxadiazole-adjacent heterocycles (e.g., 1,3,4-thiadiazoles) differ:
- Key Differences :
Physicochemical and Spectral Data Comparison
*Estimates based on structural analogs.
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound features an oxadiazole ring, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 288.36 g/mol. The presence of the oxadiazole moiety contributes to the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study conducted on various oxadiazole compounds demonstrated their effectiveness against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds typically ranged from 64 to 512 µg/mL, indicating promising antibacterial activity .
Antitumor Activity
The antitumor potential of this compound has been explored in various studies. For instance, compounds containing oxadiazole rings have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and SGC7901 (gastric cancer). The mechanism of action is believed to involve apoptosis induction through the inhibition of specific kinases involved in cell proliferation .
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. For example, it may inhibit key signaling pathways that are crucial for tumor growth and survival. Detailed studies using molecular docking techniques have provided insights into its binding affinities with target proteins .
Case Studies
- Antimicrobial Efficacy : A series of experiments tested the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited strong antibacterial activity with MIC values as low as 64 µg/mL .
- Antitumor Properties : In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cells. The compound was found to induce apoptosis in SGC7901 cells through the activation of caspases .
Data Table: Biological Activity Overview
Q & A
What are the established synthetic routes for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves a multi-step approach:
Cyclization of thiosemicarbazides : Reacting cyclohexanecarboxylic acid hydrazide with a 2,5-dimethylphenyl-substituted carbonyl compound (e.g., via H₂SO₄-mediated cyclization) to form the 1,3,4-oxadiazole ring.
Coupling reactions : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) or direct nucleophilic substitution.
Optimization strategies :
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature control : Maintain 60–80°C during cyclization to minimize side reactions.
Yield improvements (≥70%) are achievable by purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?
Answer:
Key techniques :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., 2,5-dimethylphenyl protons at δ 2.3–2.5 ppm; cyclohexyl carbons at δ 25–35 ppm).
- FT-IR : Validate amide C=O stretching (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹).
- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺ expected at m/z 341.4).
Interpretation tips : - Compare with analogs (e.g., N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide derivatives) to identify structural deviations .
How can researchers design a robust biological screening protocol to evaluate this compound’s antimicrobial potential?
Answer:
Protocol design :
In vitro assays :
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative strains using broth microdilution (CLSI guidelines).
- Time-kill kinetics : Monitor bactericidal activity over 24 hours.
Enzyme inhibition : Screen for BChE or LOX inhibition (spectrophotometric methods, IC₅₀ determination).
Controls : Include known inhibitors (e.g., galantamine for BChE) and reference antibiotics (e.g., ciprofloxacin).
Data validation : Triplicate experiments with statistical analysis (ANOVA, p < 0.05) .
How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups for bioactivity?
Answer:
Methodology :
Analog synthesis : Modify substituents on the oxadiazole (e.g., halogenation at the phenyl ring) or cyclohexyl moiety (e.g., hydroxylation).
Bioassay comparison : Test analogs against a consistent panel (e.g., MRSA strains).
Computational modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity to targets (e.g., S. aureus Bacillithiol transferase).
Key findings :
- Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance antimicrobial activity by ~30% compared to methyl groups .
How should researchers address discrepancies in biological activity data across different studies?
Answer:
Root cause analysis :
- Assay variability : Standardize inoculum size (e.g., 0.5 McFarland) and growth media (Mueller-Hinton broth).
- Compound stability : Verify solubility (DMSO stock solutions stored at -20°C) and absence of degradation via HPLC.
- Strain-specific effects : Use isogenic mutant strains to isolate target pathways.
Resolution : Meta-analysis of published IC₅₀/MIC values with normalization to internal controls .
What computational strategies are recommended for predicting binding modes and pharmacokinetic properties of this compound?
Answer:
Workflow :
Molecular docking : Use crystal structures of target proteins (PDB ID: e.g., 6DCF for S. aureus enzymes) to predict binding poses.
MD simulations : Assess stability of ligand-protein complexes (GROMACS, 50 ns trajectories).
ADMET prediction : Employ SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and toxicity.
Validation : Compare with experimental LogP (HPLC-derived) and plasma protein binding assays .
How can the metabolic stability and degradation pathways of this compound be investigated under physiological conditions?
Answer:
Experimental setup :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS.
- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions.
Key degradation products : - Oxadiazole ring cleavage products (detected at m/z 150–200) under basic conditions.
Stability criteria : >80% parent compound remaining after 1 hour in pH 7.4 buffer .
What strategies are effective for improving the solubility and bioavailability of this compound without compromising bioactivity?
Answer:
Approaches :
Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the cyclohexyl carboxamide.
Nanoparticle formulation : Encapsulate in PLGA nanoparticles (solvent evaporation method).
Co-crystallization : Use succinic acid or cyclodextrins as co-formers.
Outcome :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
